(2,4-Difluorophenyl)trimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis
(2,4-Difluorophenyl)trimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 148854-10-8
Introduction: The Ascendant Role of Organosilanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of silicon-containing moieties into molecular frameworks has emerged as a powerful tool for modulating physicochemical and pharmacological properties.[1][2] Organosilanes, a class of organometallic compounds featuring a carbon-silicon bond, offer a unique combination of stability, low toxicity, and versatile reactivity, positioning them as valuable intermediates in the synthesis of complex pharmaceutical agents.[3] The "carbon-for-silicon switch" can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, providing a nuanced approach to lead optimization.[2]
This guide provides an in-depth technical overview of (2,4-Difluorophenyl)trimethylsilane, a key building block for the introduction of the 2,4-difluorophenyl motif, a privileged scaffold found in numerous antifungal agents and other therapeutic molecules. We will explore its synthesis, physicochemical properties, and critically, its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for (2,4-Difluorophenyl)trimethylsilane are summarized below.
| Property | Value | Reference |
| CAS Number | 148854-10-8 | [4] |
| Molecular Formula | C₉H₁₂F₂Si | [4] |
| Molecular Weight | 186.27 g/mol | [4] |
| Appearance | Colorless liquid | General technical data |
| Storage | Inert atmosphere, 2-8°C | [4] |
Safety Information:
(2,4-Difluorophenyl)trimethylsilane is classified as a warning-level hazardous substance. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of (2,4-Difluorophenyl)trimethylsilane: A Validated Protocol
The synthesis of aryltrimethylsilanes is most commonly achieved through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkylsilyl halide. The following protocol details a robust and scalable method for the preparation of (2,4-Difluorophenyl)trimethylsilane from 1-bromo-2,4-difluorobenzene.
Reaction Scheme:
Caption: Synthesis of (2,4-Difluorophenyl)trimethylsilane via Grignard Reaction.
Experimental Protocol:
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Grignard Reagent Formation:
-
To a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add magnesium turnings (1.2 eq).
-
Assemble the glassware and flame-dry under a stream of inert gas.
-
Allow the apparatus to cool to room temperature.
-
Add a small crystal of iodine to the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Silylation:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Add chlorotrimethylsilane (1.2 eq), dissolved in anhydrous THF, dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to afford (2,4-Difluorophenyl)trimethylsilane as a colorless liquid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, such as water.[6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Initiation with Iodine: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine acts as an activator by reacting with the magnesium surface to expose fresh, reactive metal.[7]
-
Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the aryl bromide allows for better temperature control and prevents runaway reactions.
-
Quenching with Saturated NH₄Cl: Saturated ammonium chloride is a mild acid that effectively quenches any unreacted Grignard reagent and hydrolyzes the magnesium salts to facilitate their removal during the aqueous workup.
Application in Palladium-Catalyzed Cross-Coupling: The Hiyama Coupling
A primary application of (2,4-Difluorophenyl)trimethylsilane in synthetic organic chemistry is its use as a nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions.[8] This reaction forms a carbon-carbon bond between the organosilane and an organic halide or triflate, providing a powerful method for the construction of biaryl and other complex scaffolds.[9]
The Catalytic Cycle:
The mechanism of the Hiyama coupling involves a standard palladium catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination. A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is competent for transmetalation.[9]
Caption: The Catalytic Cycle of the Hiyama Cross-Coupling Reaction.
Case Study: Synthesis of a Key Precursor for the Antifungal Agent Voriconazole
The 2,4-difluorophenyl moiety is a critical component of the potent antifungal drug Voriconazole.[5] A key intermediate in the synthesis of Voriconazole is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[10] While various synthetic routes to this intermediate exist, a convergent approach utilizing a Hiyama coupling offers a powerful strategy.
The following protocol outlines the coupling of (2,4-Difluorophenyl)trimethylsilane with a suitable electrophile to generate a precursor to the aforementioned ketone.
Reaction Scheme:
Caption: Hiyama Coupling for the Synthesis of a Voriconazole Precursor.
Experimental Protocol:
Materials:
-
(2,4-Difluorophenyl)trimethylsilane
-
Acetyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Add anhydrous THF and stir to dissolve the catalyst and ligand.
-
Add (2,4-Difluorophenyl)trimethylsilane (1.2 eq) followed by acetyl chloride (1.0 eq).
-
Add the TBAF solution (1.5 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Perform a standard aqueous workup and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 2',4'-difluoroacetophenone.[11]
This intermediate can then be further elaborated to the key triazole-containing ketone required for the synthesis of Voriconazole.
Conclusion
(2,4-Difluorophenyl)trimethylsilane is a versatile and valuable reagent for the introduction of the 2,4-difluorophenyl group in complex molecule synthesis. Its straightforward preparation via a Grignard reaction and its utility in robust C-C bond-forming reactions like the Hiyama coupling make it an indispensable tool for medicinal chemists. The strategic use of such organosilane building blocks will undoubtedly continue to play a pivotal role in the discovery and development of new therapeutic agents.
References
- Sigma-Aldrich. (2,4-Difluorophenyl)
- Franz, A. K. (2007). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 50(23), 5565-5573.
- Showell, G. A., & Mills, J. S. (2003). The role of the C-Si switch in medicinal chemistry. Drug Discovery Today, 8(12), 551-556.
- Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1339-1346.
- Denmark, S. E., & Sweis, R. F. (2002). The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835-846.
- Organic Syntheses Procedure for Grignard reagent form
- Organic Syntheses Procedure for workup of organometallic reactions.
- KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects.
- PubChem. (3-Ethyl-2,4-difluorophenyl)trimethylsilane.
- MDPI. (2021).
- Wikipedia. Hiyama coupling.
- Wikipedia. Grignard reagent.
- Sigma-Aldrich. Grignard Reagents.
- BLD Pharm. 148854-10-8|(2,4-Difluorophenyl)trimethylsilane.
- Ossila. 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.
- Sigma-Aldrich. 2',4'-Difluoroacetophenone.
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